molecular formula C21H21ClN2O B15104361 5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B15104361
M. Wt: 352.9 g/mol
InChI Key: QBXLCZDIUNZZPZ-UHFFFAOYSA-N
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Description

5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-8-hydroxyquinoline with phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its activity as a corrosion inhibitor. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapy. The exact pathways and molecular targets involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
  • 5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol
  • 7-Morpholinomethyl-8-hydroxyquinoline

Uniqueness

5-Chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol stands out due to its unique combination of a quinoline core with a phenylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

5-chloro-7-[phenyl(piperidin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C21H21ClN2O/c22-18-14-17(21(25)19-16(18)10-7-11-23-19)20(15-8-3-1-4-9-15)24-12-5-2-6-13-24/h1,3-4,7-11,14,20,25H,2,5-6,12-13H2

InChI Key

QBXLCZDIUNZZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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